REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[C:8]([N+:9]([O-])=O)=[CH:7][N:6]([CH3:12])[N:5]=1.CCOC(C)=O>CO.[Pd]>[CH3:1][O:2][CH2:3][C:4]1[C:8]([NH2:9])=[CH:7][N:6]([CH3:12])[N:5]=1
|
Type
|
CUSTOM
|
Details
|
the mixture stirred under an atmosphere of hydrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a plug of celite
|
Type
|
WASH
|
Details
|
the cake washed with EtOAc (200 ml)
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a brown oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=NN(C=C1N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |